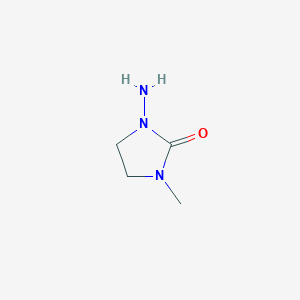

1-Amino-3-methylimidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-6-2-3-7(5)4(6)8/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPBXSHWSFSVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73181-69-8 | |

| Record name | 1-amino-3-methylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Imidazolidinone Scaffolds

Traditional and Modern Cyclization Reactions for Imidazolidinone Formation

The construction of the imidazolidinone ring has traditionally relied on cyclization reactions that form the core urea (B33335) functionality from acyclic precursors. These methods have evolved to include more efficient and atom-economical approaches.

Direct Incorporation of Carbonyl Groups

A primary and straightforward strategy for synthesizing imidazolidin-2-ones involves the direct insertion of a carbonyl group into a 1,2-diamine. nih.gov This method utilizes a variety of carbonylating agents that can transfer a C=O unit to the two nitrogen atoms of the diamine precursor.

Historically, highly reactive and toxic reagents like phosgene (B1210022) were employed for this transformation. However, due to safety and environmental concerns, a range of safer alternatives have been developed. These include chloroformates, carbonyldiimidazole (CDI), and the use of carbon monoxide (CO) or carbon dioxide (CO₂) as the carbonyl source. nih.gov The reaction with CDI, for instance, proceeds by activating one of the amino groups of the diamine, which is then intramolecularly attacked by the second amino group to form the cyclic urea. acs.org This approach is advantageous due to its mild reaction conditions and the generation of benign byproducts. acs.org

The use of CO and CO₂ is particularly attractive from a green chemistry perspective. nih.gov Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines with a mixture of CO and O₂ has been reported for the synthesis of imidazolidin-2-ones. nih.gov Furthermore, CO₂ can be used as a direct carbonylating agent, often in the presence of a catalyst to overcome its relative inertness, producing water as the only byproduct. nih.gov

Cyclocondensation Reactions with Diamines and Related Precursors

Cyclocondensation reactions represent a versatile approach to imidazolidinone synthesis, typically involving the reaction of a 1,2-diamine with a suitable carbonyl-containing compound. acs.org These reactions are fundamental in heterocyclic chemistry and can be adapted to produce a wide range of substituted imidazolidinones.

A common method involves the condensation of a 1,2-diamine with an aldehyde to form a Schiff base in situ, which is then reduced to the corresponding N,N'-disubstituted diamine. nih.gov Subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI) yields the desired 1,3-disubstituted imidazolidin-2-one. acs.orgnih.gov This multi-step, one-pot protocol offers a streamlined process for generating structural diversity. nih.gov

Advanced Catalytic Approaches in Imidazolidinone Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of imidazolidinones. These advanced methods often involve the formation of key carbon-nitrogen bonds under mild conditions.

Metal-Catalyzed Transformations (e.g., Palladium, Gold, Copper Systems)

Catalysis by transition metals such as palladium, gold, and copper has opened new avenues for the construction of the imidazolidinone scaffold. These metals can facilitate unique bond-forming reactions that are not accessible through traditional methods.

Intramolecular hydroamination of unsaturated ureas is a powerful and atom-economical method for the synthesis of imidazolidin-2-ones. nih.gov This reaction involves the addition of a nitrogen-hydrogen bond across a carbon-carbon multiple bond.

Palladium-Catalyzed Hydroamination: Palladium catalysts have been extensively studied for the hydroamination of allylic and propargylic ureas. nih.govresearchgate.net For example, palladium-catalyzed carboamination of allylic ureas with aryl bromides provides a route to substituted imidazolidin-2-ones. nih.gov More recently, a palladium-catalyzed asymmetric sequential hydroamination of 1,3-enynes has been developed, which proceeds through an allene (B1206475) intermediate to furnish enantioenriched imidazolidinones. acs.orgresearchgate.net

Table 1: Palladium-Catalyzed Asymmetric Sequential Hydroamination of 1,3-Enynes Data sourced from a study on the palladium-catalyzed sequential hydroamination of 1,3-enynes. acs.orgresearchgate.net

| Enyne Substrate | Urea Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| (E)-4-phenylbut-3-en-1-yne | 1,3-ditosylurea | [Pd(π-allyl)Cl]₂ / (S)-SEGPHOS / Ph₃CCOOH | Toluene | 80 | 85 | 92 |

| (E)-4-(p-tolyl)but-3-en-1-yne | 1,3-ditosylurea | [Pd(π-allyl)Cl]₂ / (S)-SEGPHOS / Ph₃CCOOH | Toluene | 80 | 82 | 91 |

| (E)-4-(4-chlorophenyl)but-3-en-1-yne | 1,3-ditosylurea | [Pd(π-allyl)Cl]₂ / (S)-SEGPHOS / Ph₃CCOOH | Toluene | 80 | 78 | 93 |

Gold-Catalyzed Hydroamination: Gold catalysts have emerged as particularly effective for the intramolecular hydroamination of N-allylic ureas. scispace.com Cationic gold(I) complexes, often generated in situ from a gold(I) chloride source and a silver salt, catalyze the 5-exo-dig cyclization of N-allylic,N'-aryl ureas to afford imidazolidin-2-ones in excellent yields and with high diastereoselectivity, typically favoring the trans isomer. scispace.comnih.gov

Table 2: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N'-Aryl Ureas Data sourced from a study on the gold(I)-catalyzed intramolecular hydroamination of N-allylic,N'-aryl ureas. scispace.comnih.gov

| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| N-allyl-N'-(4-nitrophenyl)urea | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ (1 mol%) | CHCl₃ | Room Temp | 99 | - |

| N-((E)-but-2-en-1-yl)-N'-(4-nitrophenyl)urea | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ (1 mol%) | CHCl₃ | Room Temp | 96 | ≥50:1 |

| N-((E)-4-methylpent-2-en-1-yl)-N'-(4-nitrophenyl)urea | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ (1 mol%) | CHCl₃ | Room Temp | 98 | ≥50:1 |

Copper-Catalyzed Hydroamination: While less common than palladium and gold, copper catalysts have also been employed in hydroamination reactions for imidazolidinone synthesis. For instance, a copper-mediated hydroamination has been proposed as the initial step in a diamination process of N-allylic ureas. nih.gov

The diamination of alkenes, where two nitrogen atoms are added across a double bond, provides a direct and efficient route to the imidazolidinone ring system.

Palladium-Catalyzed Diamination: Palladium catalysts are highly effective in promoting the intramolecular diamination of unfunctionalized alkenes using ureas as the nitrogen source. nih.gov This oxidative cyclization often requires a stoichiometric oxidant, such as iodosobenzene (B1197198) diacetate, to regenerate the active palladium(II) catalyst. nih.gov Intermolecular palladium-catalyzed diamination of 1,3-dienes with ureas has also been developed, yielding vinyl-substituted imidazolidin-2-ones. nih.gov

Table 3: Palladium-Catalyzed Intermolecular Asymmetric Diamination of 1,3-Dienes Data sourced from a review on the catalytic synthesis of imidazolidin-2-ones. nih.gov

| Diene Substrate | Urea Substrate | Catalyst/Ligand | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| (E)-1-phenyl-1,3-butadiene | 1,3-Di-tert-butylurea | Pd(OAc)₂ / Chiral Pyridine-Oxazoline | 2,5-dimethoxybenzoquinone | CH₂Cl₂ | 88 | 95 |

| (E)-1,3-hexadiene | 1,3-Di-tert-butylurea | Pd₂(dba)₃ / Chiral Ligand | - | - | High | High |

Copper-Catalyzed Diamination: Copper-catalyzed methods have also been developed for the diamination of alkenes. A notable example is the copper-mediated diamination of N-allylic ureas, which is thought to proceed through a radical mechanism. nih.gov The regioselectivity of copper-catalyzed diamination of dienes can be controlled by the reaction conditions, allowing for the selective formation of different imidazolidinone isomers. nih.gov More recently, a copper-catalyzed reaction of aziridines with isocyanates has been reported to efficiently produce substituted imidazolidinones. nih.govnih.gov

Table 4: Copper-Catalyzed Synthesis of Imidazolidinones from Aziridines and Isocyanates Data sourced from a study on the copper-catalyzed reaction of aziridines. nih.gov

| Aziridine Substrate | Isocyanate Substrate | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Tosyl-2-phenylaziridine | Phenyl isocyanate | Cu(OTf)₂ / 2,9-dimethyl-1,10-phenanthroline | Toluene | 120 | 74 |

| 1-Tosyl-2-phenylaziridine | 4-Acetylphenyl isocyanate | Cu(OTf)₂ / 2,9-dimethyl-1,10-phenanthroline | Toluene | 120 | 83 |

| 1-Tosyl-2-phenylaziridine | 4-Chlorophenyl isocyanate | Cu(OTf)₂ / 2,9-dimethyl-1,10-phenanthroline | Toluene | 120 | 60 |

Carbonylation and Coupling Strategies

The introduction of a carbonyl group to form the cyclic urea core of imidazolidin-2-ones is a fundamental approach. Traditional methods often involve the use of phosgene or its equivalents with a corresponding 1,2-diamine. journals.co.za In the context of 1-Amino-3-methylimidazolidin-2-one, a plausible precursor would be N-methyl-N'-(protected amino)ethylenediamine. The reaction would proceed via cyclization with a carbonylating agent.

More advanced and safer methods have been developed, including oxidative carbonylation. For instance, the palladium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines using a CO/O2 mixture has been reported to yield imidazolidin-2-ones. mdpi.com Adapting this for this compound would necessitate a starting material where one of the nitrogen substituents is a protected amino group.

A particularly relevant and sophisticated approach is the palladium-catalyzed carboamination of N-allylureas. nih.gov This method constructs the imidazolidin-2-one ring by forming a C-C and a C-N bond in a single step from an N-allylurea and an aryl or alkenyl halide. For the synthesis of this compound, a potential N-allylurea precursor could be 1-allyl-1-methyl-3-aminourea (with the amino group protected). The subsequent cyclization with an appropriate coupling partner would furnish the desired product. The choice of substituents on the urea nitrogen atoms is crucial; for example, reactions of 1-allyl-3-ethyl-1-methylurea have been documented, highlighting the feasibility of using N-alkyl-N-allyl ureas in these transformations. nih.gov

Table 1: Key Carbonylation and Coupling Strategies

| Strategy | Precursors | Reagents/Catalysts | Key Features |

| Phosgene-based Carbonylation | N-methyl-N'-(protected amino)ethylenediamine | Phosgene or equivalents (e.g., CDI) | Traditional, effective, but hazardous reagents. |

| Oxidative Carbonylation | N-methyl-N'-(protected amino)ethylenediamine | CO, O2, Pd catalyst | Milder conditions, avoids phosgene. |

| Pd-catalyzed Carboamination | 1-allyl-1-methyl-3-(protected amino)urea, Aryl/Alkenyl Halide | Pd catalyst (e.g., Pd2(dba)3), Ligand | Convergent, forms multiple bonds in one step. |

Organocatalytic Methodologies

Imidazolidinone-based structures are themselves powerful organocatalysts, a field pioneered by David MacMillan. These catalysts often operate through iminium ion activation.

The core principle of iminium ion catalysis involves the condensation of a secondary amine catalyst, such as an imidazolidinone, with an α,β-unsaturated aldehyde or ketone. This condensation forms a transient, activated iminium ion, which has a lower Lowest Unoccupied Molecular Orbital (LUMO) compared to the starting carbonyl compound. This LUMO-lowering activation enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This strategy has been successfully applied to a wide range of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. acs.org While this compound itself is the target of synthesis in this article, its derivatives, particularly chiral versions, could potentially serve as organocatalysts operating via this mechanism. The presence of the amino group at the N1 position could influence the catalytic activity and selectivity, potentially participating in secondary interactions with the substrate.

The design of chiral imidazolidinone organocatalysts is a mature field of research. Typically, these catalysts are derived from chiral amino acids, which impart stereocontrol in the catalyzed reaction. journals.co.za The substituents on the imidazolidinone ring play a crucial role in defining the steric environment around the active iminium ion, thereby directing the stereochemical outcome of the reaction. For instance, bulky substituents are often installed to effectively shield one face of the iminion ion, allowing the nucleophile to attack from the less hindered face.

To create a chiral version of this compound for use as a catalyst, one could envision starting from a chiral diamine precursor. The stereocenters in the backbone of the imidazolidinone ring would then dictate the facial selectivity of the catalyzed transformation. The development of such a catalyst would require a synthetic route that preserves the stereochemical integrity of the starting materials.

Multicomponent Reaction Strategies for Imidazolidinone Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of imidazolidin-2-ones, pseudo-multicomponent reactions have been developed. One such strategy involves the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). nih.gov

To apply this to this compound, one could start with a suitably protected hydrazine (B178648) derivative and N-methylethylenediamine. Condensation with an aldehyde would form a hydrazone/imine mixture, which upon reduction would yield the required diamine precursor for cyclization. A more direct MCR approach could involve the reaction of a hydrazine, an aldehyde, an isocyanide, and a source of the carbonyl group in a one-pot process, although specific examples leading to 1-amino-imidazolidin-2-ones are not prevalent. A reported MCR for N-substituted 1-amino-imidazole-2-thiones from α-halohydrazones suggests that similar strategies could be explored for the corresponding imidazolidin-2-ones. researchgate.net

Table 2: Plausible Multicomponent Synthesis of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Carbonyl Source | Key Steps |

| Protected Hydrazine | N-methylethylenediamine | Aldehyde | CDI | Schiff base formation, reduction, cyclization. |

| α-halohydrazone | N-methylamine | Isocyanide | CO2 or equivalent | Potential for direct assembly. |

Oxidative Functionalization Approaches in Imidazolidinone Synthesis

Oxidative methods provide another avenue for the synthesis of the imidazolidinone core. An oxidation of imidazolinium or imidazolium (B1220033) salts in the presence of copper and air can provide imidazolidinones in good yields under mild conditions. organic-chemistry.org This approach would require the prior synthesis of a corresponding 1-amino-3-methyl-imidazolinium salt.

Another strategy involves the oxidative C-H amination of N-acyl dipeptide esters, catalyzed by transition metals or even enzymes, to form imidazolidin-4-ones. While the target molecule is a 2-one, this demonstrates the principle of oxidative C-N bond formation to construct the heterocyclic ring. acs.org

Stereoselective and Regioselective Synthesis of Substituted Imidazolidinones

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules. In the context of imidazolidinones, palladium-catalyzed carboamination reactions have shown good to excellent diastereoselectivity in the formation of 4,5-disubstituted products. nih.gov The regioselectivity of these reactions is also a critical aspect, particularly when dealing with unsymmetrical diamines or ureas.

For the synthesis of this compound, regioselectivity would be key in distinguishing between the two nitrogen atoms of the ethylenediamine (B42938) backbone during the cyclization step. The substitution pattern on the starting materials can heavily influence which nitrogen atom participates in the initial bond-forming event. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, high regioselectivity for the formation of 4-substituted imidazolidin-2-ones has been observed. nih.gov Careful selection of protecting groups and reaction conditions would be necessary to ensure the desired 1-amino-3-methyl substitution pattern.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Imidazolidinone Formation and Transformation

The synthesis of imidazolidin-2-ones can be achieved through various routes, each with a distinct mechanistic pathway. Common strategies include the cyclization of urea (B33335) derivatives, diamination of alkenes, and ring expansion of aziridines. mdpi.com

One well-studied mechanism involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas. nih.gov This process begins with the formation of an oxonium cation, which then undergoes intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate. Subsequent elimination of an alcohol molecule, promoted by the acid catalyst, generates a crucial iminium cation. nih.gov This electrophilic cation is then trapped by a nucleophile to form the final substituted imidazolidin-2-one.

Another significant pathway is the palladium-catalyzed carboamination of N-allylureas. nih.gov A plausible catalytic cycle for this reaction is initiated by the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. The resulting palladium-amido complex undergoes syn-insertion of the alkene into the Pd–N bond. The cycle concludes with a C–C bond-forming reductive elimination, which generates the imidazolidin-2-one product and regenerates the Pd(0) catalyst. nih.gov

Base-catalyzed intramolecular hydroamidation of propargylic ureas offers another route. acs.org The reaction is initiated by the deprotonation of the urea by a strong base. This is followed by a rate-determining 5-exo-dig cyclization, leading to an allene-like intermediate. A final, highly exergonic protonation step yields the imidazolidinone product. acs.org

Table 1: Common Mechanistic Pathways for Imidazolidin-2-one Synthesis

| Synthetic Strategy | Key Steps | Ref. |

|---|---|---|

| Acid-Catalyzed Cyclization of Ureas | Formation of oxonium cation, intramolecular cyclization, elimination to form iminium cation, nucleophilic attack. | nih.gov |

| Pd-Catalyzed Carboamination | Oxidative addition, formation of Pd-amido complex, syn-alkene insertion, reductive elimination. | nih.gov |

| Base-Catalyzed Hydroamidation | Deprotonation of urea, 5-exo-dig cyclization, protonation. | acs.org |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanisms. In imidazolidinone chemistry, several key intermediates have been identified.

During the acid-catalyzed cyclization of N-(2,2-diethoxyethyl)ureas, the formation of a cyclic iminium cation is a pivotal step. nih.gov This intermediate is highly electrophilic and its presence dictates the regioselectivity of the subsequent nucleophilic attack. The mechanism proposes that an initial cyclization forms a 5-methoxyimidazolidin-2-one (Intermediate A), which eliminates methanol (B129727) to form the iminium cation B. This cation can then isomerize to a more stable iminium cation D via an imidazoline-2-one intermediate C. nih.gov

For palladium-catalyzed reactions, a palladium-amido complex is a key intermediate formed after the initial oxidative addition step. nih.gov The subsequent intramolecular insertion of the alkene into the palladium-nitrogen bond leads to a cyclic organopalladium intermediate, which then undergoes reductive elimination. nih.gov

Transition State Profiling in Imidazolidinone Chemistry

The transition state is the highest energy point along a reaction coordinate and its structure determines the reaction rate. nih.govyoutube.com While direct observation of transition states is challenging, their structures and energies are often elucidated through computational chemistry (e.g., DFT calculations) and kinetic studies. nih.govnih.gov

In the base-catalyzed hydroamidation of propargylic ureas, DFT calculations have shown that the cyclization step (5-exo-dig) is the rate-determining step. acs.org The calculated activation free energy for this transition state is moderate (20.8 kcal/mol with BEMP as a base), which aligns with the experimentally observed fast reaction rates at ambient conditions. acs.org

For the acid-catalyzed cyclization of ureas leading to 4-substituted imidazolidin-2-ones, quantum chemistry calculations have been used to rationalize the observed high regioselectivity. nih.gov By comparing the activation barriers for the formation of 4-substituted versus 5-substituted products (via transition states TS3 and TS2, respectively), it was determined that the pathway leading to the 4-substituted isomer is energetically more favorable. nih.gov This preference is attributed to the greater stability of the precursor iminium cation (D) compared to its isomer (B). nih.gov

Stereochemical and Regiochemical Control in Imidazolidinone Synthesis

Achieving control over stereochemistry and regiochemistry is a central goal in the synthesis of complex molecules like substituted imidazolidin-2-ones.

Regioselectivity is prominently featured in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles. nih.govmdpi.com The reaction yields 4-substituted imidazolidin-2-ones with excellent regioselectivity. This outcome is controlled by the relative stability of the isomeric iminium cation intermediates, with the reaction proceeding through the more stable cation. nih.gov The amount of acid catalyst was also found to influence regioselectivity; decreasing the trifluoroacetic acid concentration improved the selectivity for the 4-substituted product. mdpi.com

Stereochemical control is a key feature of palladium-catalyzed alkene carboamination. nih.gov The reaction proceeds with a high degree of syn-addition of the nitrogen atom and the aryl group across the carbon-carbon double bond. This results in excellent diastereoselectivity, particularly in the formation of 4,5-disubstituted imidazolidin-2-ones from substrates with allylic substituents. nih.gov The stereochemistry of the product is established during the irreversible syn-alkene insertion step. nih.gov Similarly, stereocontrolled formation of related heterocyclic systems like 1,3-oxazolidines has been shown to proceed with high selectivity, where the stereochemical outcome is dictated by either kinetic or thermodynamic control depending on the reaction conditions. nih.govmdpi.com

Kinetic Investigations of Catalytic and Non-Catalytic Imidazolidinone Reactions

Kinetic studies provide quantitative insights into reaction rates and mechanisms. Research on the cyclization of 2-(N-benzoyl-N-methyl)aminoalkanamides to form imidazolin-4-ones (a related structure) in aqueous base revealed that the reaction is subject to specific base catalysis. researchgate.net The rate-limiting step was identified as the formation of a tetrahedral intermediate. The Hammett reaction constant (ρ = 1.4) indicated that electron-withdrawing substituents on the benzoyl group accelerate the cyclization. researchgate.net

In peptide-catalyzed conjugate addition reactions, kinetic resolution of β-branched aldehydes can be achieved. acs.org NMR spectroscopic studies helped elucidate the mechanism, showing that the key to the kinetic resolution is the differential reaction rates of the diastereomeric enamine intermediates with the electrophile. acs.org

For the base-catalyzed intramolecular hydroamidation of propargylic ureas, the reaction rate was found to correlate with the strength of the organic base used as a catalyst. acs.org Stronger bases like BEMP proved to be more effective catalysts than weaker bases like DBU or TMG, which were inactive. This is because a stronger base can more readily deprotonate the urea substrate, which is the initial step of the catalytic cycle. acs.org

Solvent and Temperature Effects on Reaction Outcomes and Efficiencies

The choice of solvent and the reaction temperature can significantly impact the yield, rate, and selectivity of imidazolidinone synthesis.

In the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046) (EDA-CA), 2-propanol was identified as a suitable solvent when using a CeO2 catalyst. acs.org While primary alcohols led to N-alkylation byproducts, the bulkier secondary alcohol 2-propanol suppressed this side reaction, leading to a high yield of 83%. In contrast, using water as a solvent resulted in a very low yield (4%) due to the reaction equilibrium being unfavorable. acs.org The presence of external CO2 was also found to have a negative effect on the reaction rate, as it converts the reactive amino group of the substrate into a less reactive carbamic acid. acs.org

Temperature also plays a critical role. For the synthesis of 2-imidazolidinone using a dendritic ionic liquid on a silica (B1680970) support, the yield was observed to be temperature-dependent, with an optimal temperature achieving a 94% yield. researchgate.net

In prolinamide-catalyzed aldol (B89426) reactions, the solvent was found to affect the formation of imidazolidinone intermediates. rsc.org Monitoring the reaction in different solvents by 1H NMR allowed for the detection and identification of these species, highlighting the solvent's role in the reaction pathway. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Amino-3-methylimidazolidin-2-one |

| Imidazolidin-2-one |

| N-(2,2-dialkoxyethyl) urea |

| 5-alkoxyimidazolidin-2-one |

| Iminium cation |

| N-allylurea |

| Propargylic urea |

| Imidazoline-2-one |

| Acetone |

| 2-(N-benzoyl-N-methyl)aminoalkanamide |

| Imidazolin-4-one |

| BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| TMG (1,1,3,3-Tetramethylguanidine) |

| Ethylenediamine carbamate (EDA-CA) |

| 2-propanol |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 1-Amino-3-methylimidazolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete map of its atomic connectivity and spatial arrangement.

High-Field One-Dimensional (¹H, ¹³C, ¹⁵N) NMR

High-field one-dimensional NMR spectra provide foundational information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the two methylene (B1212753) groups in the imidazolidinone ring, and the amino group. The chemical shift (δ) of these signals would be indicative of their electronic environment. For instance, the N-methyl protons would likely appear as a singlet, while the ring methylene protons would present as multiplets due to spin-spin coupling with adjacent protons. The amino group protons might appear as a broad singlet, and their chemical shift could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, one would anticipate signals for the carbonyl carbon (C=O), the two methylene carbons of the ring, and the methyl carbon. The carbonyl carbon would have the largest chemical shift, typically in the range of 160-180 ppm.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the nitrogen atoms. Three distinct signals would be expected for the two ring nitrogens and the exocyclic amino nitrogen, offering valuable data on their hybridization and chemical environment.

Expected ¹H and ¹³C NMR Data (Based on Structurally Similar Compounds):

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O | - | ~160-170 |

| CH₂ (ring) | ~3.2-3.8 (m) | ~40-50 |

| CH₂ (ring) | ~3.0-3.5 (m) | ~45-55 |

| N-CH₃ | ~2.7-3.0 (s) | ~30-35 |

| NH₂ | Variable, broad singlet | - |

Note: These are estimated values and the actual experimental values may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Correlational Spectroscopies (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this compound, cross-peaks would be observed between the protons of the two adjacent methylene groups in the ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signals of the methyl protons to the methyl carbon, and the methylene protons to their respective methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry and conformation of the five-membered ring. For instance, correlations between the methyl protons and the protons on one of the ring methylene groups would indicate their proximity in space.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that allows for the accurate mass determination of the molecular ion, which in turn enables the unambiguous determination of the molecular formula. For this compound (C₄H₉N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value. Publicly available predicted data suggests the following possible adducts.

Predicted Mass Spectrometry Data for this compound:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 116.08184 |

| [M+Na]⁺ | 138.06378 |

| [M-H]⁻ | 114.06728 |

| [M+NH₄]⁺ | 133.10838 |

| [M+K]⁺ | 154.03772 |

Data sourced from PubChemLite. sigmaaldrich.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of the parent ion. The resulting fragment ions would provide valuable clues about the molecule's structure. For example, the loss of the amino group (NH₂) or the methyl group (CH₃) would be expected fragmentation pathways.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the urea-like structure. The N-H stretching vibrations of the primary amine would likely appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, non-polar bonds often give stronger signals. The C-C and C-N stretching vibrations within the ring would be observable.

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons.

For this compound, the primary chromophore is the carbonyl group. A weak n→π* transition would be expected at a longer wavelength (typically >250 nm), and a more intense π→π* transition at a shorter wavelength. The presence of the amino group, an auxochrome, might cause a slight shift in these absorption maxima. The absence of significant conjugation in the molecule suggests that strong absorptions in the visible region are unlikely.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as a powerful and definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. This method is indispensable for determining the absolute and relative stereochemistry of chiral molecules, providing precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. In the context of "this compound" and its derivatives, X-ray crystallography offers unambiguous insights into the spatial disposition of substituents around the five-membered ring and the stereogenic centers.

Single Crystal X-ray Diffraction Studies of Imidazolidinone Structures

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline compounds. The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, revealing the molecule's connectivity and stereochemistry.

In a study focused on N-amino-imidazolin-2-one peptide mimics, X-ray diffraction was employed to analyze the conformation of a dipeptide amide containing the N-amino-imidazolin-2-one core. nih.govacs.org Crystals suitable for X-ray analysis were grown by slow diffusion of hexanes into an ethyl acetate/chloroform solution of the compound. nih.govacs.org The diffraction data revealed the presence of two distinct conformations in the solid state, highlighting the conformational flexibility of such structures. nih.gov

The determination of the crystal system and space group are fundamental outputs of an SCXRD experiment. For example, in the case of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one, the crystallographic analysis would define the unit cell parameters (a, b, c, α, β, γ) and the symmetry operations of the space group. This information is crucial for understanding how the molecules are arranged in the crystal lattice.

Table 1: Illustrative Crystallographic Data for an Imidazolidinone Derivative

| Parameter | Value |

| Chemical Formula | C₉H₁₀ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.987(3) |

| c (Å) | 11.234(4) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 961.9(6) |

| Z | 4 |

| Note: This data is for 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one and serves as an example of the type of information obtained from a single crystal X-ray diffraction study. nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and, in some cases, π–π stacking interactions. Understanding these interactions is critical as they can influence the physical properties of the solid, including its melting point, solubility, and stability.

In the crystal structure of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one, pairs of molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. nih.gov These dimers are further connected by weak C—H⋯N interactions. nih.gov Additionally, π–π stacking interactions are observed between the pyridine (B92270) rings of adjacent molecules, with a centroid–centroid distance of 3.977 (2) Å. nih.gov These collective interactions create a stable three-dimensional supramolecular architecture.

The study on N-amino-imidazolin-2-one peptide mimics also revealed the presence of intramolecular hydrogen bonds, which are crucial for stabilizing specific turn conformations in the peptide backbone. nih.govacs.org Specifically, a type II′ β-turn was observed, characterized by a ten-membered hydrogen bond, as well as an inverse γ-turn with a seven-membered hydrogen bond. nih.gov These findings demonstrate the significant role of the imidazolidinone ring in predisposing the molecule to adopt specific secondary structures.

Table 2: Key Intermolecular Interactions in an Imidazolidinone Derivative Crystal Structure

| Interaction Type | Donor-Acceptor | Distance (Å) / Geometry |

| Hydrogen Bond | N—H⋯O | - |

| Weak Interaction | C—H⋯N | - |

| π–π Stacking | Pyridine Ring ⋯ Pyridine Ring | Centroid-centroid distance = 3.977 (2) Å |

| Note: This data is for 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Imidazolidinone Electronic Structure

Investigations into the electronic properties of the broader class of imidazolidinone derivatives often employ quantum chemical methods. However, specific studies applying these techniques to 1-Amino-3-methylimidazolidin-2-one are absent from the current body of scientific literature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

Density Functional Theory (DFT) is a powerful computational tool for predicting the three-dimensional arrangement of atoms (geometry) and the electronic energy of molecules. While numerous studies utilize DFT to explore the structures of various substituted imidazolidinones, no published research appears to have reported the results of DFT-based geometry optimization or energy calculations specifically for this compound.

Conformer Analysis and Stability Studies

The analysis of different spatial arrangements of a molecule (conformers) and their relative stabilities is crucial for understanding its behavior. Such studies, often performed using computational methods, help identify the most likely shapes a molecule will adopt. There are currently no available studies that have performed a detailed conformer analysis or reported on the relative stabilities of different conformers of this compound.

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions (reaction mechanisms) and predicting why certain products are formed over others (selectivity).

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

The identification of high-energy transition states and the mapping of the reaction pathway from reactants to products via Intrinsic Reaction Coordinate (IRC) calculations are standard practices in computational organic chemistry. These calculations provide deep insight into the energetics and feasibility of a reaction. A search of the literature did not yield any studies that have performed transition state searches or IRC calculations for reactions involving this compound.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict spectroscopic data, such as NMR and IR spectra, which can aid in the experimental characterization of a compound. There is no evidence in the scientific literature of the prediction of spectroscopic properties for this compound from first-principles calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the conformational flexibility and dynamic behavior of molecules over time. These methods are particularly useful for larger and more complex systems. At present, there are no published molecular mechanics or dynamics simulation studies that have focused on the conformational analysis of this compound.

Research Applications and Functional Materials in Chemical Synthesis

Imidazolidinone Derivatives as Organocatalysts for Asymmetric Transformations

Imidazolidinone derivatives, famously known as MacMillan catalysts, are highly effective organocatalysts that operate through different activation modes, including iminium ion, enamine, and SOMO (Singly Occupied Molecular Orbital) catalysis. rsc.org Their versatility, straightforward preparation from amino acids, and robustness have established them as powerful catalysts for a multitude of enantioselective reactions. rsc.org

Catalytic Activity in Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, has been a significant area of application for imidazolidinone organocatalysts. These catalysts function by activating α,β-unsaturated aldehydes towards reaction with dienes through the formation of an intermediate iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. rsc.orgwalisongo.ac.id This activation strategy has proven successful for a variety of dienes and unsaturated aldehydes, yielding the desired cycloadducts in excellent yields and with high enantioselectivities. sigmaaldrich.comsigmaaldrich.com

Pioneering work by MacMillan demonstrated the first highly enantioselective organocatalytic Diels-Alder reaction using a chiral imidazolidinone catalyst. sigmaaldrich.comsigmaaldrich.com The reaction between α,β-unsaturated aldehydes and various dienes, in the presence of the catalyst, produced [4+2]-cycloadducts with impressive results. sigmaaldrich.comsigmaaldrich.com Kinetic studies have underscored the crucial role of an acid co-catalyst in enhancing the reaction rate and enantioselectivity by facilitating the formation of the reactive iminium ion. caltech.educaltech.edu The development of second-generation imidazolidinone catalysts has further expanded the scope of these cycloadditions. caltech.educaltech.edu

An undergraduate-level experiment has been designed to synthesize an achiral imidazolidinone organocatalyst and compare its performance to a commercially available chiral catalyst in a Diels-Alder cycloaddition, highlighting the importance of catalyst design on the stereochemical outcome. walisongo.ac.idacs.org

Table 1: Representative Diels-Alder Cycloadditions Catalyzed by Imidazolidinone Derivatives

| Diene | Dienophile (α,β-Unsaturated Aldehyde) | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

| Cyclopentadiene | Acrolein | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 90% | 85% | sigmaaldrich.com |

| Cyclopentadiene | Crotonaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 93% | 82% | sigmaaldrich.com |

| Isoprene | Cinnamaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 91% | 96% | sigmaaldrich.com |

Applications in Conjugate Addition and Aldol (B89426) Reactions

Imidazolidinone catalysts are also instrumental in promoting asymmetric conjugate additions and aldol reactions. In conjugate additions, they can activate α,β-unsaturated aldehydes via iminium ion formation for nucleophilic attack at the β-position. rsc.org This strategy has been successfully applied to the 1,4-addition of various nucleophiles, including electron-rich benzenes and heterocycles like pyrroles and indoles. rsc.orgprinceton.eduorganic-chemistry.org For instance, the conjugate addition of anilines to α,β-unsaturated aldehydes, mediated by an imidazolidinone catalyst, provides a direct route to constructing complex benzylic stereocenters with high enantioselectivity. princeton.eduorganic-chemistry.org

Furthermore, imidazolidinone-catalyzed conjugate amine additions have been developed, offering a highly chemo- and stereoselective method for producing enantioenriched β-amino aldehydes and β-amino acids. princeton.edu These catalysts have also been employed in Mukaiyama-Michael reactions, leading to the synthesis of enantioenriched γ-butenolide architectures. tcichemicals.com

In the realm of aldol reactions, imidazolidinone catalysts operate through enamine catalysis. rsc.org The catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate, which then adds to an electrophile. rsc.org MacMillan reported the first asymmetric organocatalytic cross-aldol reaction between different aldehydes using an imidazolidinone catalyst. rsc.org These catalysts have also been shown to promote Michael additions of aldehydes to enones, where the presence of a suitable hydrogen-bond-donating cocatalyst is critical for chemoselectivity and stereoselectivity. acs.org

Role of Imidazolidinones as Chiral Auxiliaries and Building Blocks

Beyond their catalytic prowess, imidazolidinone derivatives serve as valuable chiral auxiliaries and versatile building blocks in asymmetric synthesis. ingentaconnect.commdpi.com A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Synthesis of Complex Organic Molecules

Chiral 2-imidazolidinones have been extensively used as auxiliaries in a variety of asymmetric transformations, including alkylation reactions, aldol reactions, and Michael additions. ingentaconnect.com Their advantages include ease of preparation from readily available materials, greater stability compared to chiral oxazolidinones, and the ability to induce high levels of diastereoselectivity. ingentaconnect.com These auxiliaries can be readily attached to and removed from the substrate under mild conditions, making them a popular choice for synthesizing α-hydroxy acids, α-amino acids, and various carboxylic acid derivatives. ingentaconnect.comnih.gov The use of chiral auxiliaries is a reliable strategy, particularly in the early stages of drug development, for obtaining enantiomerically pure compounds. wikipedia.org

Precursors for Specialized Nitrogen-Containing Heterocycles

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a diverse range of complex nitrogen-containing heterocycles. mdpi.comnih.gov Nitrogen heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. nih.govmsesupplies.com The imidazolidinone core can serve as a precursor for vicinal diamines, which are valuable building blocks in organic and medicinal chemistry. nih.govmdpi.com Various synthetic methods have been developed for the preparation of imidazolidin-2-ones, including the intramolecular hydroamidation of propargylic ureas catalyzed by an organobase, which offers excellent chemo- and regioselectivity under mild conditions. acs.org The development of new synthetic routes to imidazolidinones, such as pseudo-multicomponent reactions, continues to expand their utility as precursors for complex molecular architectures. nih.govmdpi.com

Imidazolidinone-Based Ligands in Transition Metal Catalysis

While organocatalysis has gained significant traction, the use of imidazolidinone-based structures as ligands in transition metal catalysis represents another important facet of their application. These ligands can coordinate with a metal center to create a chiral environment, thereby influencing the stereochemical outcome of a metal-catalyzed reaction.

Although less common than their role in organocatalysis, imidazolidinone-derived ligands have shown promise. For example, chiral imidazolidinones have been used in palladium-catalyzed asymmetric diamination of 1,3-dienes to produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities. mdpi.com The discovery and optimization of transition metal catalysts, often aided by computational and machine learning approaches, is an active area of research. youtube.com The versatility of the imidazolidinone framework suggests potential for the development of novel ligands for a broader range of transition metal-catalyzed transformations.

Design and Synthesis of Metal-Imidazolidinone Complexes

The imidazolidinone scaffold serves as a versatile ligand for the creation of transition metal complexes. The synthesis of these complexes involves the coordination of the imidazolidinone derivative to a metal center, forming stable organometallic structures. These complexes are designed to bring the unique electronic and steric properties of the imidazolidinone ligand to the metal's catalytic or reactive site.

The synthesis of metal-imidazolidinone complexes can be achieved through several methods. A common approach involves the reaction of a lithiated imidazolidinone with a metal precursor, such as a metal halide or a methoxy (B1213986) carbene complex. msu.edu For instance, internally chelated Fischer carbene complexes of chromium and tungsten have been successfully synthesized by adding a lithiated imidazolidinone to a methoxy carbene complex or an in-situ generated acetoxy carbene complex. msu.edu Another method involves the direct reaction of the imidazolidinone with a metal salt in a suitable solvent. For example, complexes of various metals like Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), and Cd(II) have been prepared by reacting an ethanolic solution of the respective metal salt with an ethanolic solution of a 2-thioxoimidazolidin-4-one derivative. researchgate.netresearchgate.net

The resulting metal complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and geometry. These methods include:

FTIR Spectroscopy: To identify the coordination sites of the ligand to the metal ion.

UV-Vis Spectroscopy: To study the electronic transitions and suggest the geometry of the complex. researchgate.net

NMR Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the structure of the ligand and its complexes in solution. researchgate.netresearchgate.net

Elemental Analysis (C.H.N.S.): To determine the empirical formula of the synthesized complexes. researchgate.netresearchgate.net

Magnetic Susceptibility and Conductivity Measurements: To provide further information about the electronic structure and geometry of the metal center. researchgate.netresearchgate.net

The choice of the metal and the specific substituents on the imidazolidinone ring allows for the fine-tuning of the complex's properties for specific applications. mdpi.com

| Metal | Precursor Example | Complex Type | Synthesis Method | Reference |

| Chromium (Cr) | Methoxy Carbene Complex | Fischer Carbene Complex | Addition of Lithiated Imidazolidinone | msu.edu |

| Tungsten (W) | Methoxy Carbene Complex | Fischer Carbene Complex | Addition of Lithiated Imidazolidinone | msu.edu |

| Cobalt (Co) | CoCl₂·6H₂O | Coordination Complex | Direct reaction in ethanol | researchgate.net |

| Nickel (Ni) | NiCl₂·6H₂O | Coordination Complex | Direct reaction in ethanol | researchgate.net |

| Copper (Cu) | CuCl₂·2H₂O | Coordination Complex | Direct reaction in ethanol | researchgate.net |

Evaluation in Catalytic Reactions (e.g., Hydrofunctionalization, C-C bond formation)

Imidazolidinone derivatives, particularly chiral versions, have emerged as highly effective organocatalysts for a range of chemical transformations, most notably in asymmetric C-C bond formation. jk-sci.com These catalysts operate through the formation of a key intermediate, an iminium ion, which activates substrates toward nucleophilic attack. ntnu.norsc.orgwikipedia.org

The catalytic cycle typically begins with the condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde. ntnu.no This reaction forms a chiral iminium ion, which has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the starting aldehyde. jk-sci.comntnu.norsc.org This LUMO-lowering activation enhances the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles. ntnu.no

This strategy has been successfully applied to a variety of important C-C bond-forming reactions:

Diels-Alder Reactions: Imidazolidinone catalysts facilitate highly enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes. jk-sci.comcore.ac.uk The activated iminium ion readily reacts with the diene to form the cycloadduct with excellent stereocontrol. sigmaaldrich.com

Friedel-Crafts Alkylations: These catalysts are effective in the asymmetric Friedel-Crafts alkylation of electron-rich aromatics like indoles and pyrroles with α,β-unsaturated aldehydes. jk-sci.comrsc.org

Michael Additions: The iminium ion activation strategy also enables enantioselective conjugate additions (Michael additions) of various nucleophiles to α,β-unsaturated aldehydes. jk-sci.comntnu.no

Beyond C-C bond formation, imidazolidinone catalysts are also used in hydrofunctionalization reactions. Catalytic hydroamination, which involves the addition of an N-H bond across a C-C unsaturated bond, is a powerful method for constructing C-N bonds and can be used to synthesize the imidazolidin-2-one scaffold itself from unsaturated ureas. mdpi.com

| Reaction Type | Catalyst | Substrates | Key Intermediate | Outcome | Reference |

| Diels-Alder | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone | α,β-Unsaturated Aldehyde, Diene | Iminium Ion | High Yield and Enantioselectivity | jk-sci.comsigmaaldrich.com |

| Friedel-Crafts Alkylation | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | Indole, α,β-Unsaturated Aldehyde | Iminium Ion | High Enantioselectivity | jk-sci.comrsc.orgsigmaaldrich.com |

| Michael Addition | Imidazolidinone Catalyst | α,β-Unsaturated Aldehyde, Nucleophile | Iminium Ion | Enantioselective C-C bond formation | jk-sci.comntnu.no |

| Hydroamination | Metal Catalyst | Unsaturated Urea (B33335) | Metal-Amide Complex | Synthesis of Imidazolidin-2-ones | mdpi.com |

Photophysical Properties of Imidazolidinone Derivatives (e.g., Fluorescence in specific chemical contexts)

Derivatives of the imidazolidinone core are integral components of molecules exhibiting significant photophysical properties, particularly fluorescence. While the basic 1-Amino-3-methylimidazolidin-2-one structure is not inherently fluorescent, its incorporation into larger conjugated systems can lead to the development of powerful fluorescent probes and labels.

A prominent example is found in the structure of Green Fluorescent Protein (GFP), where the chromophore responsible for its fluorescence is 4-(p-hydroxybenzylidene)imidazolidin-5-one. guidechem.com This highlights the role of the imidazolidinone ring as a key structural scaffold for creating fluorophores.

In research settings, imidazolidinone derivatives are often studied in contexts where fluorescence is used as an analytical tool. For example, in biomedical research, novel 4-imidazolidinone derivatives have been synthesized and evaluated for their biological activity. nih.gov To understand their mechanism of action, scientists use fluorescent probes. In one study, the induction of apoptosis by an imidazolidinone compound in cancer cells was measured using Annexin V-FITC/PI staining, where changes in fluorescence intensity, detected by flow cytometry, indicated the percentage of apoptotic cells. nih.gov Similarly, the effect on mitochondrial membrane potential was assessed using the fluorescent dye JC-1. nih.gov The viability of cells treated with imidazolidinone derivatives can also be determined using fluorescent stains like DAPI (4′,6-diamidino-2-phenylindole) and propidium (B1200493) iodide. nih.gov

These applications demonstrate that while the imidazolidinone ring itself may not be the primary source of fluorescence, its derivatives are crucial in the design of molecules for fluorescence-based biological assays and imaging.

| Imidazolidinone Derivative Context | Fluorescent Probe/Molecule | Application | Detection Method | Reference |

| Anticancer Activity Study | Annexin V-FITC/Propidium Iodide | Measuring Apoptosis | Flow Cytometry | nih.gov |

| Anticancer Activity Study | JC-1 Dye | Measuring Mitochondrial Membrane Potential | Flow Cytometry | nih.gov |

| Cytotoxicity Assay | DAPI / Propidium Iodide | Detecting Cell Viability | Fluorescence Microscopy | nih.gov |

| Natural Fluorophore | 4-(p-hydroxybenzylidene)imidazolidin-5-one | Green Fluorescent Protein (GFP) Chromophore | Spectrofluorometry | guidechem.com |

Development of Imidazolidinone Scaffolds for Materials Science Applications

In materials science, a scaffold is a porous, three-dimensional structure that provides support for cellular growth and tissue regeneration. youtube.comyoutube.com These scaffolds must possess specific properties, such as biocompatibility, biodegradability, and appropriate mechanical strength. youtube.com The development of new synthetic methods to create functional scaffolds is a key area of research.

Imidazolidinone-based organocatalysis has been harnessed to synthesize highly functionalized scaffolds for potential use in drug discovery and materials science. nih.gov The enantioselective 1,3-dipolar cycloaddition of nitrones and aldehydes, catalyzed by second-generation MacMillan imidazolidinone catalysts, can generate complex molecular scaffolds like 4-isoxazolines with high stereocontrol. nih.gov This catalytic approach is attractive because it is efficient, operates under mild conditions, and avoids the use of expensive and potentially toxic heavy metals. nih.gov

The versatility of the imidazolidinone scaffold allows for the modulation of substituents, electronic properties, and dimensions, which is crucial for applications in tissue engineering where scaffolds must mimic the native extracellular matrix. nih.govyoutube.com By providing a synthetic route to complex, chiral building blocks, imidazolidinone catalysis contributes to the "bottom-up" construction of advanced materials. These materials can be designed to incorporate bioactive molecules that promote cell interaction and healing. youtube.com The ability to create these structures with high precision and purity is essential for reducing the risk of immune rejection in biomedical applications. youtube.com

The use of imidazolidinone catalysts to build complex molecular frameworks represents a significant step in designing the next generation of materials for tissue engineering and other advanced applications. nih.gov

Future Prospects and Emerging Research Areas in Imidazolidinone Chemistry

Sustainable and Green Chemistry Approaches for Imidazolidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazolidinones to reduce environmental impact and improve process economics. rsc.org A primary strategy is the use of multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a complex product in a single step, minimizing waste and saving time. mdpi.com One such approach is a pseudo-multicomponent protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones, which involves the in situ formation of a Schiff base, followed by reduction and cyclization, achieving yields between 55% and 81%. mdpi.comresearchgate.net

Another green approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can proceed at room temperature. acs.org Researchers have also developed eco-friendly methods using water as a solvent for the synthesis of imidazole (B134444) hybrids. nih.gov These methods often replace toxic carbonylating agents, high-pressure conditions, and harsh reagents traditionally used in imidazolidinone synthesis. acs.org The use of microwave irradiation is another technique employed to accelerate reactions and improve yields under greener conditions. mdpi.comnih.gov

| Method | Key Features | Reactants | Typical Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pseudo-Multicomponent Reaction | One-pot, in situ formation of intermediates, time and resource efficient. | trans-(R,R)-diaminocyclohexane, Aldehyde, Carbonyldiimidazole (CDI) | Microwave irradiation, 40-80°C | 55-81% | mdpi.comresearchgate.net |

| Base-Catalyzed Intramolecular Hydroamidation | Metal-free, can be performed at ambient temperature. | Propargylic Ureas | Organic base (e.g., TBD) in acetonitrile (B52724) at room temperature. | Up to 100% (quantitative) | acs.org |

| Acid-Catalyzed Cyclization/Substitution | Readily available starting materials, high regioselectivity. | N-(2,2-dialkoxyethyl) ureas, Aromatic nucleophiles | Trifluoroacetic acid (TFA) in toluene, reflux. | Good to high | nih.gov |

| Eco-Friendly Aqueous Synthesis | Uses water as a solvent, promoting green chemistry. | Nitroimidazoles, Carbon nucleophiles | Aqueous medium. | Up to 71% | nih.gov |

High-Throughput Screening and Automation in Catalyst Discovery

High-throughput screening (HTS) and automation are revolutionizing the discovery of new catalysts and the optimization of reaction conditions for synthesizing complex molecules, including imidazolidinones. scienceintheclassroom.org These technologies allow for thousands of experiments to be conducted in a short period, using minimal amounts of starting material—sometimes as little as 0.02 milligrams per reaction. scienceintheclassroom.orgnih.gov

Automated platforms can screen vast libraries of ligands and metal complexes to identify novel catalysts. nih.gov For example, a fully integrated HTS methodology was successfully used to discover a new class of Group (IV) catalysts for olefin polymerization. nih.gov This process involves primary screening in microscale arrays followed by secondary screening of promising "hits" at a larger scale to refine performance. nih.gov Such systems combine robotics, advanced liquid handlers, and rapid analysis techniques like scanning mass spectrometry. scienceintheclassroom.orgosti.gov The integration of automation not only accelerates discovery but also enhances reproducibility, reduces errors, and improves safety. nih.govyoutube.com This approach is crucial for efficiently exploring the extensive parameter space of a chemical reaction to find optimal conditions for yield and selectivity. scienceintheclassroom.org

Integration of Machine Learning for Reaction Optimization and Prediction

Machine learning (ML) is emerging as a powerful tool to accelerate chemical synthesis by predicting reaction outcomes and optimizing experimental conditions. beilstein-journals.orgdigitellinc.com By analyzing large datasets from chemical literature and experimental results, ML models can guide the design of synthetic processes. chemrxiv.org These strategies are broadly categorized into global and local models. Global models leverage comprehensive databases to suggest initial reaction conditions for new transformations, while local models fine-tune parameters for a specific reaction to enhance metrics like yield and selectivity. beilstein-journals.orgchemrxiv.org

Active learning, a type of ML, is particularly suited for reaction optimization where experimental data is limited. duke.edunih.gov An ML algorithm can suggest a new set of experimental conditions based on a small initial dataset (e.g., 5-10 experiments). The results of these experiments are then fed back into the model, which adaptively learns and proposes improved conditions in an iterative cycle. duke.edu This approach has been shown to identify optimal conditions with significantly fewer experiments than traditional methods. duke.edu The integration of ML with automated synthesis platforms creates "self-driving" laboratories capable of autonomously designing, executing, and optimizing chemical reactions, which holds immense promise for the future of imidazolidinone chemistry. nih.govresearchgate.net

| ML Application | Description | Key Benefit | Relevant Models/Techniques | Reference |

|---|---|---|---|---|

| Reaction Condition Prediction | Global models predict suitable catalysts, solvents, and temperatures for a given transformation based on large reaction databases. | Provides a starting point for new or unfamiliar reactions. | Large Language Models, Neural Networks | beilstein-journals.orgdigitellinc.com |

| Reaction Optimization | Local models fine-tune parameters (e.g., concentration, temperature, time) to maximize yield and/or selectivity. | Reduces the number of experiments needed to find optimal conditions. | Active Learning, Bayesian Optimization, Random Forest | duke.edunih.gov |

| Catalyst Design | ML algorithms can suggest novel catalyst structures with desired properties for specific reactions. | Streamlines the discovery of more efficient and selective catalysts. | De novo design approaches, Generative Models | digitellinc.com |

| Outcome Prediction | Predicts the likely yield, products, or stereoselectivity of a reaction under specific conditions. | Allows for in silico screening of reaction ideas before lab execution. | Support Vector Machines, Artificial Neural Networks | researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

A significant frontier in synthetic chemistry is the discovery of novel reactivity patterns and the development of methods for unconventional bond activation. In imidazolidinone chemistry, this includes metal-catalyzed reactions that enable new ways to form the heterocyclic ring. For instance, palladium-catalyzed diamination of olefins and copper-catalyzed diamination of dienes are elegant strategies for constructing the imidazolidinone core. mdpi.comorganic-chemistry.org

Recent research has focused on sequential C-H amination processes, where multiple C-N bonds can be formed in a single operation. mdpi.com One novel method involves a Pd(0)-catalyzed intermolecular diamination of α-methylstyrenes to create spirocyclic indolines that contain an imidazolidinone scaffold, forming four C-N bonds and a quaternary carbon in one step. mdpi.com Another area of exploration is the intramolecular 1,2-diamination of alkynes, catalyzed by silver(I), to synthesize fused indole–imidazolidinone structures. mdpi.com These advanced methods, which often proceed through unique mechanisms distinct from traditional approaches, open up new avenues for creating structurally complex and diverse imidazolidinone derivatives that were previously difficult to access. acs.orgmdpi.com

Q & A

Q. What are common pitfalls in reporting computational and experimental data for imidazolidinone derivatives?

- Methodological Answer : Avoid omitting negative results (e.g., failed docking poses or inactive derivatives). Ensure units are spaced correctly (e.g., "5 mM" not "5mM") and abbreviations are defined at first use (e.g., ADME: Absorption, Distribution, Metabolism, Excretion). Cross-check citations for relevance to avoid conflating unrelated studies .

Q. How can researchers integrate findings on this compound into broader literature on heterocyclic drug design?

- Methodological Answer : Compare results with structurally similar compounds (e.g., 1,3-dimethylimidazolidin-2-one or benzimidazole derivatives). Highlight unique properties (e.g., enhanced solubility or metabolic stability) in the context of known challenges (e.g., bioavailability of imidazolidinones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.